molecular formula C10H9ClN2O B13034040 4-(5-Chloropyridin-2-YL)-3-oxopentanenitrile CAS No. 2028321-44-8

4-(5-Chloropyridin-2-YL)-3-oxopentanenitrile

Cat. No.: B13034040
CAS No.: 2028321-44-8
M. Wt: 208.64 g/mol
InChI Key: WQZOPYOABDEDGN-UHFFFAOYSA-N
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Description

4-(5-Chloropyridin-2-YL)-3-oxopentanenitrile is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloropyridine ring attached to a nitrile group and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Chloropyridin-2-YL)-3-oxopentanenitrile typically involves multi-step organic reactions. One common method involves the reaction of 5-chloropyridine-2-carbaldehyde with malononitrile in the presence of a base, followed by cyclization and subsequent oxidation to form the desired compound . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like piperidine or triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to achieve high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(5-Chloropyridin-2-YL)-3-oxopentanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

4-(5-Chloropyridin-2-YL)-3-oxopentanenitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-Chloropyridin-2-YL)-3-oxopentanenitrile involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. Detailed studies on its molecular targets and pathways are essential to understand its effects and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Chloropyridin-2-yl)acetic acid
  • N-(5-chloropyridin-2-yl)-2-(4-cyanobenzamido)-5-methoxybenzamide
  • 1H-Pyrazolo[3,4-b]pyridines

Uniqueness

4-(5-Chloropyridin-2-YL)-3-oxopentanenitrile is unique due to its specific structural features, such as the combination of a chloropyridine ring with a nitrile and ketone group. This unique structure imparts distinct chemical reactivity and potential biological activities compared to other similar compounds .

Properties

CAS No.

2028321-44-8

Molecular Formula

C10H9ClN2O

Molecular Weight

208.64 g/mol

IUPAC Name

4-(5-chloropyridin-2-yl)-3-oxopentanenitrile

InChI

InChI=1S/C10H9ClN2O/c1-7(10(14)4-5-12)9-3-2-8(11)6-13-9/h2-3,6-7H,4H2,1H3

InChI Key

WQZOPYOABDEDGN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=C(C=C1)Cl)C(=O)CC#N

Origin of Product

United States

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